DNMT3A Inhibitory Potency: Inferred Loss of Activity Compared to a Piperidine-Linked Analog
No direct DNMT3A inhibition data are publicly available for N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine. However, molecular docking studies with its close structural analog, N-(1-benzylpiperidin-4-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine, demonstrate that the 1-benzylpiperidin-4-ylamino group is optimally oriented to form a long-range ionic interaction with Glu660, a key residue for inhibitory potency [1]. The replacement of this group with a shorter, rotationally flexible benzylamino moiety, as in the target compound, is predicted to abolish this key interaction, strongly implying a significant reduction in DNMT3A binding affinity and inhibitory activity [1].
| Evidence Dimension | DNMT3A inhibitory potency (inferred from molecular docking) |
|---|---|
| Target Compound Data | No direct IC50 data available |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine (compound 14 in the publication) maintains a key ionic interaction with Glu660; quantitative DNMT3A IC50 not explicitly stated but correlates with cellular activity starting at 10 µM |
| Quantified Difference | Not quantifiable; predicted to be significantly less active based on loss of key binding interaction |
| Conditions | Glide XP docking (Schrodinger suite) against DNMT3A structure (PDB 2QRV), binding site defined as all residues within 8 Å of the co-crystallized ligand [1] |
Why This Matters
For scientific end-users aiming to inhibit DNMT3A, procurement of the piperidine-linked analog is warranted; the target compound represents a structurally minimized scaffold primarily useful for establishing the minimal pharmacophore or as a negative control.
- [1] Mai A, Valente S, et al. Properly Substituted Analogues of BIX-01294 Lose Inhibition of G9a Histone Methyltransferase and Gain Selective Anti-DNA Methyltransferase 3A Activity. PLoS ONE 9(5): e96941 (2014). View Source
